(S)-Spiro[2.5]oct-5-ylamine
CAS No.:
Cat. No.: VC13753519
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N |
|---|---|
| Molecular Weight | 125.21 g/mol |
| IUPAC Name | (7S)-spiro[2.5]octan-7-amine |
| Standard InChI | InChI=1S/C8H15N/c9-7-2-1-3-8(6-7)4-5-8/h7H,1-6,9H2/t7-/m0/s1 |
| Standard InChI Key | YCSRHTRDWSXDFA-ZETCQYMHSA-N |
| Isomeric SMILES | C1C[C@@H](CC2(C1)CC2)N |
| SMILES | C1CC(CC2(C1)CC2)N |
| Canonical SMILES | C1CC(CC2(C1)CC2)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The spiro[2.5]octane core consists of a cyclopropane ring (two-membered) fused to a cyclohexane ring (five-membered) through a shared spiro carbon. In (S)-Spiro[2.5]oct-5-ylamine, the amine group (-NH) is attached to the cyclohexane ring at position 5, while the spiro carbon (C5) adopts an (S)-configuration . The molecular formula is CHN, with a molecular weight of 123.20 g/mol (calculated from analogs ).
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 123.20 g/mol |
| Stereochemistry | (S)-configuration at C5 |
| Functional Group | Primary amine (-NH) |
Spectroscopic Characterization
While direct spectral data for (S)-Spiro[2.5]oct-5-ylamine are unavailable, analogs like Spiro[2.5]octan-5-one (CID 12153480) and Spiro[2.5]octan-5-ol (CID 101183832) provide insights . For instance:
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H-NMR of Spiro[2.5]octan-5-one: Peaks at δ 2.39–2.35 (m, 2H, cyclohexane CH), 2.15 (s, 2H, cyclopropane CH) .
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H-NMR of Spiro[2.5]octan-5-ol: Peaks at δ 3.66 (s, 3H, methoxy group in intermediates) .
The amine derivative would exhibit distinct shifts for -NH (δ 1.5–2.5 ppm, broad) and adjacent protons.
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The synthesis of (S)-Spiro[2.5]oct-5-ylamine likely proceeds via functionalization of Spiro[2.5]octan-5-one, a known intermediate . Key steps include:
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Oxime Formation: Reaction of the ketone with hydroxylamine to form an oxime.
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Reductive Amination: Reduction of the oxime to the primary amine using catalysts like LiAlH or Pd/C under H.
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Chiral Resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis using chiral auxiliaries .
Patent-Based Synthesis
The Chinese patent CN103102261A details the synthesis of Spiro[2.5]octane-5-carboxylic acid, offering a template for functionalizing the spiro core :
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Grignard Reaction: Ethyl magnesium bromide reacts with Spiro[2.5]octan-5-one to form secondary alcohol intermediates (yield: 85–92%) .
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Oxidation/Reduction: The alcohol is oxidized to a ketone or reduced to an amine. For example, catalytic hydrogenation of a nitrile derivative could yield the amine.
Table 2: Key Synthetic Steps from Patent CN103102261A
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Grignard Addition | Ethyl MgBr, isopropyl titanate | 85–92% |
| 2 | Cyclization | Tosic acid, methyl ether | 23% |
| 3 | Oxidation/Reduction | LiAlH/H/Pd-C | N/A |
Physicochemical Properties and Reactivity
Stability and Solubility
The spiro scaffold confers rigidity, enhancing thermal stability. The primary amine group introduces polarity, suggesting moderate solubility in polar solvents (e.g., ethanol, DMSO). Predicted logP (octanol-water partition coefficient) is 1.2–1.5, indicating balanced hydrophobicity .
Stereochemical Stability
The (S)-configuration at C5 is prone to racemization under acidic or basic conditions. Chiral HPLC analysis would be required to assess enantiopurity post-synthesis.
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from low yields in cyclization steps (e.g., 23% in patent CN103102261A) . Optimizing catalysts (e.g., switching to Ru-based systems) could improve efficiency.
Computational Modeling
Density functional theory (DFT) studies could predict reaction pathways for enantioselective synthesis, reducing reliance on trial-and-error approaches.
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